molecular formula C13H18N4O B2987969 6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine CAS No. 2097897-88-4

6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine

Cat. No.: B2987969
CAS No.: 2097897-88-4
M. Wt: 246.314
InChI Key: OOHBJQKUEMUCQT-UHFFFAOYSA-N
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Description

6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine (CAS 2097897-88-4) is a chemical compound with the molecular formula C13H18N4O and a molecular weight of 246.31 g/mol . This molecule features a 7-azabicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to natural alkaloids and its presence in compounds that interact with the central nervous system. The 7-azabicyclo[2.2.1]heptane core is a key structural motif in the development of novel ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are critical therapeutic targets for a wide range of disorders, including cognitive decline, pain, Parkinson's disease, and tobacco dependence . The specific research value of this compound lies in its hybrid structure, which combines the privileged 7-azabicyclo[2.2.1]heptane pharmacophore with a N,N-dimethylpyridazin-3-amine group. This design suggests potential application in the synthesis and evaluation of new biologically active molecules, possibly serving as a key intermediate or a target for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its affinity for nicotinic receptors and investigate its potential pharmacological properties in vitro. The compound is offered with high purity for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-7-yl-[6-(dimethylamino)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-16(2)12-8-7-11(14-15-12)13(18)17-9-3-4-10(17)6-5-9/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHBJQKUEMUCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine is a member of the azabicyclic class of compounds, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 246.31 g/mol
  • IUPAC Name : this compound

Receptor Interactions

Research indicates that compounds derived from the azabicyclo[2.2.1] framework often exhibit significant binding affinity for sigma receptors, particularly the σ(2) subtype. A study highlighted that modifications to the N-substituents can enhance selectivity and affinity for these receptors, which are implicated in various neurological conditions and may play a role in pain modulation and neuroprotection .

Substituent Type Binding Affinity (Ki) Receptor Type
ArylalkylLow nanomolarσ(2)
AlicyclicHigh nanomolarσ(1)

Pharmacological Effects

The pharmacological profile of this compound includes potential effects on:

  • Cognitive Function : Preliminary studies suggest that this compound may enhance cognitive performance in animal models by modulating neurotransmitter systems.
  • Pain Management : Its sigma receptor activity indicates potential analgesic properties, making it a candidate for further investigation in pain relief therapies.

Case Study 1: Cognitive Enhancement

In a study involving rodents, administration of the compound was associated with improved performance in maze tests, suggesting enhanced memory and learning capabilities . The mechanism was hypothesized to involve modulation of cholinergic pathways.

Case Study 2: Analgesic Properties

Another study evaluated the analgesic effects of this compound in a formalin-induced pain model. Results indicated a significant reduction in pain behaviors compared to control groups, supporting its potential as an analgesic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrolytic Stability

The compound exhibits exceptional resistance to base-catalyzed hydrolysis compared to monocyclic and other bicyclic amides. Kinetic studies under pseudo-first-order conditions (70°C, NaOH/MeOH or dioxane/D₂O) revealed the following reactivity trends: Reaction Rates:

Compound Class Relative Reactivity
Azetidine amides (2a) Highest
Pyrrolidine amides (3a) Moderate
7-Azabicyclo[2.2.1]heptane (4a) Low
Bridgehead-substituted (5a) Lowest

The 7-azabicyclo[2.2.1]heptane scaffold’s pyramidalized nitrogen destabilizes the tetrahedral intermediate in hydrolysis, as confirmed by DFT calculations . This stability is critical for applications in aqueous environments, such as peptide mimics or drug candidates.

Photostability in Fluorophores

When substituted into fluorophores (e.g., rhodamine derivatives), the 7-azabicyclo[2.2.1]heptane group outperforms traditional N,N-dialkylamino auxochromes. Key comparisons include:

Property Tetramethylsulforhodamine (TMSR) 7-Azabicycloheptane Derivative (221SR)
Fluorescence Quantum Yield (Φ) 0.65 (20°C) → 0.38 (60°C) 0.95 (20–60°C)
Fluorescence Lifetime (τ) 2.8 → 1.7 ns (20→60°C) 3.8 → 3.9 ns (20→60°C)
Photostability Moderate 5× higher resistance to photobleaching

The rigid bicyclic structure suppresses twisted intramolecular charge transfer (TICT), reducing photodegradation .

Conformational Control in Peptides

Unlike flexible amines (e.g., pyrrolidine), the 7-azabicyclo[2.2.1]heptane group enforces specific secondary structures:

  • β-Strand Stabilization: Adjacent α-amino acids adopt extended conformations without hydrogen bonding, as shown in spectroscopic studies .
  • Helical Structures : Homooligomers of β-proline mimics derived from this scaffold maintain helicity in diverse solvents (water, cyclohexane) .

Comparatively, azetidine-based amides lack this rigidity, while bridgehead-substituted derivatives (5a) exhibit excessive steric hindrance, limiting versatility .

Reactivity as NO/NO⁺ Donors

N-Nitroso derivatives of 7-azabicyclo[2.2.1]heptane undergo heterolytic N–NO bond cleavage due to reduced resonance stabilization (pyramidalization) and angle strain. This contrasts with planar N-nitrosamines (e.g., pyrrolidine nitrosamines), which favor homolytic cleavage. Key

Property 7-Azabicycloheptane N-Nitrosamine Pyrrolidine N-Nitrosamine
N–NO Bond Cleavage Mechanism Heterolytic Homolytic
Rotational Barrier (ΔG‡) 8–10 kcal/mol >15 kcal/mol
NO Release Efficiency High (controlled) Low (uncontrolled)

Comparison with Other Bicyclic Amines

Compound Key Features Limitations
Epibatidine Chloropyridyl substituent; analgesic activity High toxicity; limited stability
ABT-418 Analogues Conformationally restricted nicotinic receptor ligands Complex synthesis; lower solubility
3-Oxa-6-azabicyclo[3.1.1] Oxygen substitution alters electronic properties Reduced hydrolytic stability

The 7-azabicyclo[2.2.1]heptane scaffold balances stability, synthetic accessibility, and functional versatility, making it superior for diverse applications .

Q & A

Basic: What are the optimal synthetic routes for 6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine, and what challenges arise in achieving high yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including cyclization of azabicyclo precursors and coupling with pyridazine derivatives. For example, analogous azabicyclo compounds are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce aryl/heteroaryl groups, followed by carbonylative coupling for amide bond formation . Key challenges include:

  • Stereochemical control : The bicyclo[2.2.1]heptane system requires precise reaction conditions to maintain structural integrity.
  • Purification : Intermediate byproducts (e.g., unreacted boronic acids or Pd residues) necessitate chromatographic or recrystallization methods .
  • Solvent optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction efficiency, while temperature gradients mitigate decomposition .

Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the azabicyclo core (e.g., distinct shifts for bridgehead protons at δ 3.5–4.5 ppm) and pyridazine substituents (aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ signals) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Stretching vibrations for carbonyl (1650–1750 cm1^{-1}) and amine groups (3300–3500 cm1^{-1}) confirm functional groups .

Advanced: How does the azabicyclo[2.2.1]heptane moiety influence the compound’s binding affinity in target proteins?

Answer:
The bicyclo system imposes conformational rigidity, enhancing entropic favorability during ligand-receptor interactions. For example:

  • Steric complementarity : The fused ring system mimics natural substrates (e.g., enzyme active sites), as seen in analogous azabicyclo inhibitors targeting bacterial biotin carboxylase .
  • Hydrophobic interactions : The bicyclo structure increases lipophilicity, improving membrane permeability in cell-based assays .
    Comparative studies with non-bicyclic analogs show a 5–10× increase in binding affinity due to reduced rotational freedom .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

Answer:

  • Standardized assay conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) can skew IC50_{50} values. Replicate experiments under controlled parameters .
  • Purity validation : HPLC or LCMS analysis (≥95% purity) ensures impurities (e.g., unreacted intermediates) do not artifactually modulate activity .
  • Meta-analysis : Cross-referencing datasets from orthogonal assays (e.g., enzymatic vs. cellular inhibition) clarifies mechanistic inconsistencies .

Basic: What are the key intermediates in the synthesis, and how are they optimized?

Answer:

  • Azabicyclo precursor : 7-Azabicyclo[2.2.1]heptane derivatives are synthesized via intramolecular cyclization of amino-alcohols under acidic conditions .
  • Pyridazine-3-amine : Prepared via nucleophilic substitution of pyridazine halides with dimethylamine, optimized using excess amine (2–3 eq.) in DMF at 80°C .
  • Coupling step : Carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) between the bicyclo carbonyl and pyridazine amine, with yields improved by inert atmospheres .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolic stability .
  • QSAR models : Regression analysis of logP, polar surface area, and hydrogen-bond donors correlates with bioavailability (e.g., Rule of Five compliance) .
  • MD simulations : Assess solvation dynamics and membrane permeation rates, validated against experimental Caco-2 permeability data .

Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition efficacy?

Answer:

  • Fluorescence-based assays : Measure IC50_{50} using fluorogenic substrates (e.g., 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin) .
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (kon_{on}/koff_{off}) for target enzymes .
  • Thermal shift assays : Monitor protein denaturation temperatures to infer ligand stabilization effects .

Basic: What are common impurities formed during synthesis, and how are they identified?

Answer:

  • Unreacted intermediates : Azabicyclo alcohols or pyridazine halides detected via TLC (Rf_f discrepancies) or LCMS .
  • Diastereomers : Chiral HPLC separates enantiomers of the bicyclo system (e.g., CHIRALPAK® columns) .
  • Pd residues : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal contaminants from coupling reactions .

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